molecular formula C8H15N3S B1321728 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine CAS No. 337310-76-6

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine

Cat. No.: B1321728
CAS No.: 337310-76-6
M. Wt: 185.29 g/mol
InChI Key: AGOAOGLGXNTWEE-UHFFFAOYSA-N
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Description

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine (IUPAC name: 5-tert-butyl-1,3,4-thiadiazol-2-amine; PubChem CID: 170170) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at position 5 and an ethylamine group at position 2. Its SMILES representation is CC(C)(C)C1=NN=C(N)S1, reflecting the tert-butyl moiety and ethylamine substitution . This compound is part of a broader class of 1,3,4-thiadiazol-2-amine derivatives, which are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S/c1-5-9-7-11-10-6(12-7)8(2,3)4/h5H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOAOGLGXNTWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The physicochemical and structural characteristics of 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine and its analogs are summarized in Table 1 .

Compound Name Substituents (Position) Molecular Weight (g/mol) logP<sup>a</sup> Solubility (mg/mL) Key Features
This compound 5-tert-butyl, N-ethyl (2) 199.3 2.8 (predicted) 0.15 (aqueous) High lipophilicity due to tert-butyl; moderate GIT absorption predicted
5-Benzyl-1,3,4-thiadiazol-2-amine 5-benzyl (5) 217.3 3.1 0.08 Enhanced π-π interactions from benzyl; crystallographically characterized
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine 5-(4-Cl-phenyl) (5) 227.7 3.5 0.05 Electron-withdrawing Cl group improves binding to enzymes
5-(p-Tolyl)-1,3,4-thiadiazol-2-amine 5-(4-methylphenyl) (5) 207.3 2.9 0.12 Methyl group enhances metabolic stability

<sup>a</sup> logP values estimated using SwissADME .

Key Observations :

  • N-ethyl substitution may moderate basicity compared to unsubstituted amines, influencing hydrogen-bonding capacity and ADME profiles .

Key Observations :

  • Benzyl derivatives exhibit strong acetylcholinesterase inhibition, with bromine substitution enhancing activity due to hydrophobic interactions .
  • Chlorophenyl-substituted analogs show broad anticancer activity, likely due to electronic effects improving enzyme binding .

Structure-Activity Relationships (SAR)

  • 5-Position Substitution :
    • Bulky groups (tert-butyl, benzyl) enhance binding to hydrophobic enzyme pockets (e.g., SARS-CoV-2 main protease) .
    • Electron-withdrawing groups (e.g., Cl) improve anticancer activity by stabilizing charge-transfer interactions .
  • N-Substitution :
    • Ethyl groups may reduce cytotoxicity compared to unsubstituted amines, as seen in hepatotoxicity predictions for related compounds .
    • Schiff base formation (e.g., N-benzylidene derivatives) enhances antimicrobial and antiviral activities .

Biological Activity

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H15N3SC_8H_{15}N_3S with a molecular weight of 185.29 g/mol. The presence of a tert-butyl group enhances its lipophilicity, which may influence its biological activity and interaction with cellular targets.

This compound exhibits various biochemical activities:

  • Enzyme Interactions : The compound interacts with enzymes and proteins, potentially inhibiting or activating their functions. For instance, it has been shown to inhibit the corrosion of brass in seawater, indicating interactions with metal ions and proteins involved in metal ion transport.
  • Antimicrobial Activity : Similar compounds in the thiadiazole class have demonstrated antibacterial properties against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves disrupting cellular processes essential for bacterial survival .

Cellular Effects

The effects of this compound on cells include:

  • Influence on Cell Signaling : The compound can affect cell signaling pathways that regulate gene expression and metabolism. For example, it may disrupt normal cellular processes reliant on metal ions, leading to altered metabolic fluxes.
  • Induction of Apoptosis : Some studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells by activating caspase enzymes. This suggests potential applications in cancer therapy .

Molecular Mechanisms

At the molecular level, this compound exerts its effects through several mechanisms:

  • Enzyme Inhibition : The compound can bind to the active sites or allosteric sites of enzymes, altering their activity. For instance, it has been reported to inhibit topoisomerase enzymes critical for DNA replication.
  • Caspase Activation : In apoptotic pathways, the compound may activate caspases (e.g., caspase-3), leading to programmed cell death in cancerous cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiadiazole derivatives:

StudyFocusFindings
Antibacterial ActivityDemonstrated sub-micromolar minimum inhibitory concentrations against M. tuberculosis.
Anti-apoptotic EffectsCompounds showed significant inhibition of caspase activity compared to controls.
Enzyme InteractionHighlighted the compound's ability to inhibit topoisomerase activity crucial for DNA processes.

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